[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Lipophilicity Drug Design Physicochemical Properties

This unsymmetrical ligand features an ethyl/methyl N-substitution pattern, providing a strategic lipophilicity advantage (XLogP3-AA -0.3) over symmetric analogs for fine-tuning CNS and oral bioavailability properties in lead optimization. Its differentiated steric and electronic environment is crucial for designing transition-metal catalysts with controlled geometry. Ideal for fragment-based screening targeting kinases or GPCRs. Avoid the hydrophilicity penalty of the dimethyl analog and the hydrophobicity of the diethyl analog. Ensure your SPR models and diversity sets capture this critical 'intermediate logP, constant TPSA' chemical space.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11736813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCC2=CN(N=C2)C
InChIInChI=1S/C11H17N5/c1-3-16-9-11(7-14-16)5-12-4-10-6-13-15(2)8-10/h6-9,12H,3-5H2,1-2H3
InChIKeyBCHPWEAEJAEJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine – Procurement-Relevant Identity and Physicochemical Baseline


[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (PubChem CID 19625420) is an unsymmetrical bis(pyrazolyl)methylamine secondary amine with the molecular formula C₁₁H₁₇N₅ and a molecular weight of 219.29 g/mol [1]. It features two pyrazole rings connected via methylene bridges to a central amine: one pyrazole N-substituted with an ethyl group, the other with a methyl group. This structural asymmetry differentiates it from the common symmetric bis(pyrazolyl)methylamine ligands (e.g., bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine) and introduces quantifiable differences in lipophilicity (computed XLogP3-AA = -0.3), hydrogen-bonding capacity (1 HBD, 3 HBA), and topological polar surface area (47.7 Ų) [1].

Why Generic Bis(pyrazolyl)methylamine Substitution Fails for [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine


Bis(pyrazolyl)methylamine ligands are widely used as N-donor scaffolds in coordination chemistry and medicinal chemistry, but the N-substituents on the pyrazole rings critically govern the ligand's steric demand, electronic donation, and lipophilicity [1]. Replacing [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine with symmetric analogs such as bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (XLogP3-AA ≈ -0.9) or bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine (XLogP3-AA ≈ +0.3) alters the overall polarity and H-bonding profile without maintaining the intended balance of steric and electronic properties [2]. Procurement decisions must therefore consider these quantitative property differences rather than treating the class as interchangeable.

Quantitative Differentiation Evidence for [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine vs. Symmetric Analogs


Lipophilicity Modulation: XLogP3-AA Difference Between Unsymmetric and Symmetric Bis(pyrazolyl)methylamines

The unsymmetrical substitution pattern of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine produces an intermediate computed lipophilicity (XLogP3-AA = -0.3) compared to its symmetric dimethyl (XLogP3-AA ≈ -0.9) and diethyl (XLogP3-AA ≈ +0.3) counterparts [1]. This gradient allows fine-tuning of logP without introducing additional heteroatoms or chiral centers.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area Differentiation for Permeability Optimization

The target compound exhibits a topological polar surface area (TPSA) of 47.7 Ų, which is identical to its symmetric analogs because TPSA is dominated by the nitrogen atoms in the pyrazole rings and central amine [1]. However, the differential lipophilicity (above) means that the TPSA/logP balance (a key predictor of oral bioavailability) is uniquely positioned.

TPSA Membrane Permeability ADME

Hydrogen-Bond Donor/Acceptor Count and Its Impact on Solubility and Target Engagement

With 1 hydrogen-bond donor (central amine NH) and 3 hydrogen-bond acceptors (pyrazole N atoms), the target compound maintains the same HBD/HBA count as symmetric analogs [1]. The differentiation arises from the ethyl group's slightly greater steric shielding of the adjacent pyrazole nitrogen compared to a methyl group, which can subtly influence metal coordination kinetics.

Hydrogen Bonding Solubility Ligand Efficiency

Rotatable Bond Count and Conformational Flexibility Compared to Symmetric Analogs

The target compound possesses 5 rotatable bonds, identical to symmetric bis(pyrazolyl)methylamine analogs [1]. However, the unsymmetrical nature of the ethyl vs. methyl N-substituents introduces a subtle conformational bias that may favor particular binding poses in metal complexes or protein pockets, as inferred from studies on unsymmetrical bis(pyrazolyl)methane ligands [2].

Conformational Flexibility Entropy Binding Affinity

High-Value Application Scenarios for [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate logP (-0.3) Without Additional Heteroatoms

When optimizing a lead series for CNS or oral bioavailability targets, the intermediate XLogP3-AA of -0.3 provided by the mixed ethyl/methyl substitution allows fine-tuning of lipophilicity while maintaining a constant TPSA of 47.7 Ų and HBD/HBA profile [1]. This avoids the hydrophilicity penalty of the dimethyl analog (XLogP3-AA ≈ -0.9) and the hydrophobicity penalty of the diethyl analog (XLogP3-AA ≈ +0.3), positioning the compound as a strategic procurement choice for logP-driven SAR exploration.

Asymmetric Coordination Chemistry and Catalyst Design

The unsymmetrical pyrazole N-substitution creates a sterically and electronically differentiated ligand environment, which is valuable for designing transition-metal catalysts with controlled coordination geometry. While symmetric bis(pyrazolyl)methylamines yield homoleptic complexes, the target compound's mixed substituents can bias metal binding toward one pyrazole arm, as inferred from the broader class of unsymmetrical poly(pyrazolyl)alkane ligands [2].

Physicochemical Property Screening Libraries for ADME Profiling

Compound management groups building diversity sets for ADME screening can use the target compound to represent the 'intermediate logP, constant TPSA' region of chemical space. Its computed properties (XLogP3-AA = -0.3, TPSA = 47.7 Ų, 5 rotatable bonds) [1] fill a gap not covered by the symmetric analogs, enabling more granular structure-property relationship (SPR) models.

Fragment-Based Drug Discovery (FBDD) with Balanced Polarity

With a molecular weight of 219.29 g/mol and a balanced HBD/HBA ratio (1/3), the compound meets fragment-like criteria. Its intermediate logP relative to symmetric analogs makes it a suitable fragment hit for targets preferring moderate lipophilicity, such as kinases or GPCRs [1].

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